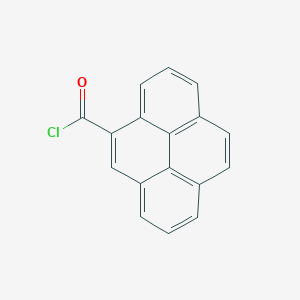![molecular formula C36H90Si9 B12568109 Hexakis[tert-butyl(dimethyl)silyl]trisilirane CAS No. 183736-46-1](/img/structure/B12568109.png)
Hexakis[tert-butyl(dimethyl)silyl]trisilirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis[tert-butyl(dimethyl)silyl]trisilirane is a unique organosilicon compound characterized by its complex structure, which includes multiple tert-butyl(dimethyl)silyl groups attached to a trisilirane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexakis[tert-butyl(dimethyl)silyl]trisilirane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with a suitable trisilirane precursor. The reaction is usually carried out in the presence of a base, such as imidazole, and a solvent like dimethylformamide (DMF). The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Hexakis[tert-butyl(dimethyl)silyl]trisilirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like imidazole.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane compounds.
Scientific Research Applications
Hexakis[tert-butyl(dimethyl)silyl]trisilirane has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential use in biomolecule stabilization and as probes in biological assays.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its stability and biocompatibility.
Industry: It is used in the production of specialty polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Hexakis[tert-butyl(dimethyl)silyl]trisilirane exerts its effects involves the interaction of its silyl groups with various molecular targets. The tert-butyl(dimethyl)silyl groups provide steric protection, enhancing the stability of the compound and its derivatives. This stability allows for controlled reactivity in chemical reactions, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Hexakis(6-O-tertbutyl-dimethylsilyl)-α-cyclodextrin: Another organosilicon compound with similar silyl groups but attached to a cyclodextrin core.
tert-Butyldimethylsilyl chloride: A simpler compound used as a silylation agent in organic synthesis.
Uniqueness: Hexakis[tert-butyl(dimethyl)silyl]trisilirane stands out due to its trisilirane core, which imparts unique chemical properties and reactivity. Its ability to undergo a variety of chemical reactions while maintaining stability makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
183736-46-1 |
|---|---|
Molecular Formula |
C36H90Si9 |
Molecular Weight |
775.9 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[1,2,2,3,3-pentakis[tert-butyl(dimethyl)silyl]trisiliran-1-yl]silane |
InChI |
InChI=1S/C36H90Si9/c1-31(2,3)37(19,20)43(38(21,22)32(4,5)6)44(39(23,24)33(7,8)9,40(25,26)34(10,11)12)45(43,41(27,28)35(13,14)15)42(29,30)36(16,17)18/h1-30H3 |
InChI Key |
WYORUHTYMZRYRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)[Si]1([Si]([Si]1([Si](C)(C)C(C)(C)C)[Si](C)(C)C(C)(C)C)([Si](C)(C)C(C)(C)C)[Si](C)(C)C(C)(C)C)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


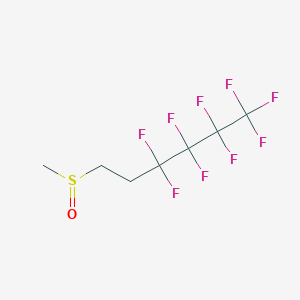
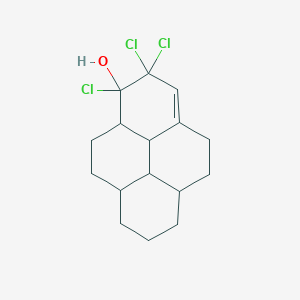
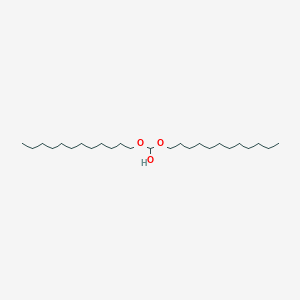
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)
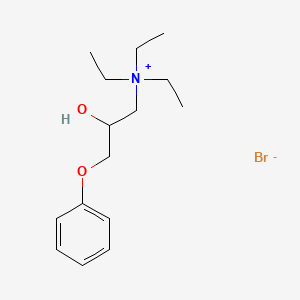
![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
![{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B12568075.png)
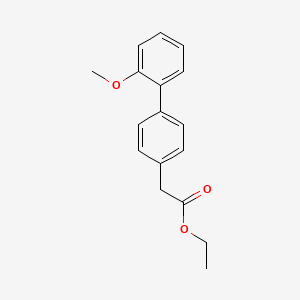
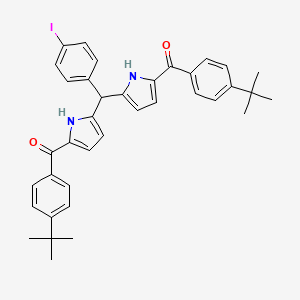
![1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568090.png)
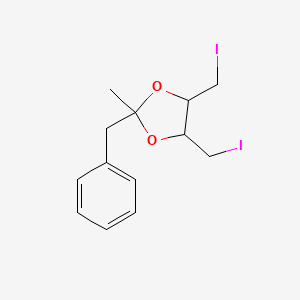
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-](/img/structure/B12568097.png)
